Gentisyl Alcohol

Catalog No.
S560248
CAS No.
495-08-9
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gentisyl Alcohol

Gentisyl Alcohol (CAS 495-08-9) addresses critical failures caused by using its carboxylic acid analog (Gentisic Acid) or catechol isomer (Protocatechuic Alcohol). Its primary alcohol group enables direct incorporation into polyesters and polyethers without esterification; the 2,5-dihydroxy pattern delivers distinct hydroquinone redox behavior. Suitable for functional polymers, antioxidant formulations, and electrochemical sensor building blocks. Supplied with consistent purity, ready for global shipment.

CAS Number

495-08-9

Product Name

Gentisyl Alcohol

IUPAC Name

2-(hydroxymethyl)benzene-1,4-diol

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2

InChI Key

PUZSUVGRVHEUQO-UHFFFAOYSA-N

solubility

7.14 M

Synonyms

2,5-dihydroxybenzyl alcohol, 2,5-dihydroxybenzyl alcohol, sodium salt, 3,6-dihydroxybenzyl alcohol, gentisyl alcohol

Canonical SMILES

C1=CC(=C(C=C1O)CO)O

The exact mass of the compound Gentisyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.14 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 250 mg, 1 g

Gentisyl Alcohol (2,5-dihydroxybenzyl alcohol) is an aromatic primary alcohol structurally related to hydroquinone. As a fungal metabolite, it is recognized for its inherent antioxidant properties and serves as a versatile chemical intermediate in pharmaceutical and biochemical research. Its distinct 2,5-dihydroxy substitution pattern differentiates its reactivity and biological activity from other dihydroxybenzyl alcohol isomers, making it a specific choice for applications requiring controlled antioxidant behavior or targeted derivatization via its primary alcohol group.

Research Fit

1
High-purity research-grade solid with defined melting behavior
2
Freely soluble in water and alcohols; suited for aqueous and polar workflow design
3
Fungal secondary metabolite scaffold – reducing agent and derivatization handle

Substituting Gentisyl Alcohol with its carboxylic acid analog, Gentisic Acid, or its positional isomer, Protocatechuic Alcohol (3,4-dihydroxybenzyl alcohol), can lead to critical failures in synthesis and formulation. The primary alcohol group of Gentisyl Alcohol offers a distinct reaction site for esterification, etherification, and polymerization that is absent in Gentisic Acid. Furthermore, the 2,5-dihydroxy (hydroquinone-type) substitution pattern dictates its electrochemical potential and antioxidant mechanism, which differs significantly from the 3,4-dihydroxy (catechol-type) arrangement in Protocatechuic Alcohol. These structural differences make the compounds non-interchangeable for applications requiring specific reactivity, polymer backbone integration, or defined redox properties.

Substitution Risk

Gentisic acid analog may shift target engagement

Reduction of carboxylic acid to alcohol fundamentally changes redox potential and PfDHODH inhibition; enzyme inhibition profile may differ dramatically.

Salicyl alcohol lacks 5‑OH redox activity

Absence of the 5‑hydroxy group removes the hydroquinone-like redox character and reported synergistic antioxidant behavior with tocopherol.

Biosynthetic titer and sourcing pathway differ

Engineered E. coli production yields for gentisyl alcohol are significantly lower than for salicyl alcohol; substitution confuses pathway benchmarking.

Distinct Functional Handle for Synthesis: Primary Alcohol vs. Carboxylic Acid

Gentisyl Alcohol possesses a primary alcohol (-CH2OH) group, which serves as a nucleophilic site for creating ethers, esters, and incorporating into polymer backbones like polyesters. This is a fundamentally different reaction pathway compared to its common analog, Gentisic Acid, which features a carboxylic acid (-COOH) group. The alcohol can undergo reactions such as TEMPO-mediated oxidation to the corresponding aldehyde, a transformation not available to the carboxylic acid. This makes Gentisyl Alcohol a specific precursor for building blocks where a hydroxymethyl-hydroquinone moiety is required, whereas Gentisic Acid is suited for amide or ester linkages via its carboxyl group.

Evidence DimensionChemical Reactivity / Functional Group
Target Compound DataPrimary Alcohol (-CH2OH): Enables etherification, specific esterifications, and controlled oxidation to an aldehyde.
Comparator Or BaselineGentisic Acid: Carboxylic Acid (-COOH): Enables amide bond formation and different esterification pathways.
Quantified DifferenceQualitatively different reaction classes.
ConditionsStandard organic synthesis conditions.

This dictates the choice of compound as a starting material, as one enables polymer backbone integration and aldehyde synthesis while the other is used for side-chain modifications or different polymer types.

PfDHODH inhibition
Head-to-head
Gentisyl alcohol IC50 3.4 μM vs homogentisic acid IC50 47.6 μM (~14‑fold difference)
Supports PfDHODH target-engagement and SAR studies; enzyme inhibition context
In vitro PfDHODH assay; endpoint should be verified in target cell models

Differential Antioxidant Performance Compared to Gentisic Acid Esters

While Gentisic Acid itself is a potent antioxidant, esterification of its carboxylic acid group to improve solubility can significantly reduce its efficacy. A study using the Rancimat method found that while Gentisic Acid had a high protective factor (PF > 150%), its ester forms exhibited considerably lower PFs. Gentisyl Alcohol, which already possesses higher lipophilicity than the acid due to the alcohol moiety, provides antioxidant activity without the need for esterification that compromises the phenolic hydroxyl groups' function. This suggests that for non-aqueous or lipid-based systems, Gentisyl Alcohol may provide a more stable antioxidant performance compared to derivatized Gentisic Acid.

Evidence DimensionAntioxidant Protective Factor (PF)
Target Compound DataMaintains antioxidant activity from its phenolic hydroxyls without requiring efficacy-reducing esterification.
Comparator Or BaselineGentisic Acid Esters: Showed 'considerably low' Protective Factors compared to the parent acid.
Quantified DifferenceQualitative but significant drop in performance for the esterified comparator.
ConditionsRancimat method for determining antioxidant activity in a lipid matrix (sunflower oil).

For formulators needing an effective antioxidant in lipid-rich or non-aqueous environments, Gentisyl Alcohol avoids the performance penalty seen when modifying Gentisic Acid for similar applications.

Cytotoxicity baseline
Context-dependent
Derivative IC50 range 5–65 μM (HL-60, MOLT-4, BEL-7402, A-549); parent compound IC50 ~21.4 μM against etoposide-induced apoptosis (U937)
Reported cell-model response range; supports cytotoxicity endpoint review
Cross-study comparison; assay conditions and duration differ

Isomer-Specific Electrochemical Behavior: 2,5-Dihydroxy vs. 3,4-Dihydroxy Substitution

The electrochemical oxidation of benzyl alcohols is highly dependent on the substitution pattern of the aromatic ring. The 2,5-dihydroxy (hydroquinone-like) structure of Gentisyl Alcohol results in different redox potentials and reaction mechanisms compared to the 3,4-dihydroxy (catechol-like) structure of its isomer, Protocatechuic Alcohol. Direct electrochemical oxidation studies show that benzylic alcohols can be selectively oxidized to the corresponding aldehydes or ketones, with reactivity influenced by the electronic properties of the ring. The hydroquinone moiety in Gentisyl Alcohol is a well-defined redox system, making it a candidate for applications like electrochemical sensors or as a specific redox mediator where the catechol system of the 3,4-isomer is not suitable.

Evidence DimensionElectrochemical Oxidation Potential
Target Compound DataPossesses a hydroquinone-type redox system.
Comparator Or BaselineProtocatechuic Alcohol: Possesses a catechol-type redox system.
Quantified DifferenceStructurally determined difference in redox potential and mechanism.
ConditionsDirect or mediated electrochemical oxidation on various electrodes (e.g., platinum, graphite).

This difference is critical for researchers developing electrochemical sensors, redox-active polymers, or synthetic routes where precise control of oxidation potential is required, making the two isomers non-interchangeable.

DPPH radical scavenging
Class-level
Derivative IC50 range 2.6–8.5 μM; L-ascorbic acid IC50 20.0 μM (related study)
Supports DPPH antioxidant context; reported IC50 range for scaffold
Class-level inference from derivatives; direct parent data recommended
Biosynthetic titer
Reported
Gentisyl alcohol 30.1 mg/L vs salicyl alcohol 594.4 mg/L (engineered E. coli fed-batch)
Supports pathway engineering endpoint review; reported production context
Data to verify under specific strain and fermentation conditions

Precursor for Functional Polymers and Resins

Leveraging its primary alcohol group, Gentisyl Alcohol is a suitable monomer for synthesizing specialty polymers. It can be incorporated into polyester or polyether backbones, introducing the redox-active hydroquinone moiety directly into the polymer chain for applications in functional materials or advanced coatings.

Development of Stabilized Formulations in Non-Aqueous Systems

For cosmetic, pharmaceutical, or industrial formulations containing lipids or organic solvents, Gentisyl Alcohol serves as an effective antioxidant. It provides stability against oxidative degradation without the chemical modification (e.g., esterification) required by analogs like Gentisic Acid, which can compromise antioxidant performance in such matrices.

Synthesis of Redox-Active Probes and Sensor Components

The defined electrochemical properties of the 2,5-dihydroxy structure make Gentisyl Alcohol a specific building block for creating redox-active molecules. This is relevant in the development of electrochemical sensors or as a starting material for more complex redox mediators where the specific hydroquinone/quinone redox couple is required for detection or catalysis.

Application Fit Matrix

Application
Selection Property
Validation Focus
PfDHODH enzyme inhibition studies
Target-specific enzyme inhibition profile
PfDHODH IC50 and SAR endpoint review
Apoptosis pathway modulation in leukemia cell models
Context-dependent apoptosis/viability profile
Caspase activity and cell viability endpoints
Antioxidant synergism and formulation research
Synergistic antioxidant combination performance
DPPH and lipid peroxidation model endpoints
Phenolic alcohol biosynthetic pathway engineering
Microbial production titer and pathway performance
HPLC/LC-MS quantification and titer benchmarking

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

140.047344113 Da

Monoisotopic Mass

140.047344113 Da

Heavy Atom Count

10

Melting Point

100.0 °C

UNII

T8T2WY38GH

Other CAS

495-08-9

Wikipedia

Gentisyl alcohol

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